molecular formula C18H22O12P2 B1237599 Combretastatin A-1 bis(phosphate) CAS No. 288847-35-8

Combretastatin A-1 bis(phosphate)

Cat. No.: B1237599
CAS No.: 288847-35-8
M. Wt: 492.3 g/mol
InChI Key: GSOXMQLWUDQTNT-WAYWQWQTSA-N
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Scientific Research Applications

OXI-4503 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OXI-4503 involves the phosphorylation of combretastatin A1. The process typically includes the reaction of combretastatin A1 with phosphoric acid or its derivatives under controlled conditions to form the diphosphate ester .

Industrial Production Methods

Industrial production of OXI-4503 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The production is carried out in specialized facilities equipped to handle the complex chemical reactions and purification processes required .

Chemical Reactions Analysis

Types of Reactions

OXI-4503 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include tyrosinase and peroxidases.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenating agents and other electrophiles are commonly used.

Major Products

The major products formed from these reactions include orthoquinone species, which have direct cytotoxic effects on tumor cells .

Mechanism of Action

OXI-4503 exerts its effects by targeting and destroying tumor vasculature. It induces the shutdown of tumor blood vessels, leading to extensive tumor cell death and necrosis. The compound is metabolized by oxidative enzymes to form orthoquinone species, which have direct cytotoxic effects on tumor cells . The molecular targets include tubulin and other components of the cytoskeleton, disrupting the structural integrity of tumor cells .

Comparison with Similar Compounds

OXI-4503 is similar to other vascular disrupting agents such as combretastatin A4 disodium phosphate. it is more potent and effective in eliminating the viable rim of tumor tissue. The increased efficacy and potency of OXI-4503 make it a promising candidate for cancer therapy .

Similar Compounds

  • Combretastatin A4 disodium phosphate
  • Combretastatin A1
  • Combretastatin A4 phosphate

OXI-4503 stands out due to its dual mechanism of action and higher potency compared to its analogs .

Properties

OXi4503 blocks and destroys tumor vasculature, resulting in extensive tumor cell death and necrosis. It induced the shutdown of tumor blood vessels and affected peripheral tumor regions less than central regions.

CAS No.

288847-35-8

Molecular Formula

C18H22O12P2

Molecular Weight

492.3 g/mol

IUPAC Name

[3-methoxy-2-phosphonooxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C18H22O12P2/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24)/b6-5-

InChI Key

GSOXMQLWUDQTNT-WAYWQWQTSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O)OP(=O)(O)O

SMILES

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O)OP(=O)(O)O

288847-35-8

Synonyms

Oxi 4503
Oxi-4503
Oxi4503

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Combretastatin A-1 bis(phosphate)
Reactant of Route 2
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Combretastatin A-1 bis(phosphate)
Reactant of Route 3
Combretastatin A-1 bis(phosphate)
Reactant of Route 4
Combretastatin A-1 bis(phosphate)
Reactant of Route 5
Combretastatin A-1 bis(phosphate)
Reactant of Route 6
Combretastatin A-1 bis(phosphate)

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